molecular formula C8H15ClN4O2 B1402588 N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride CAS No. 1361112-18-6

N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride

Cat. No. B1402588
M. Wt: 234.68 g/mol
InChI Key: YRMIMCTXUSZIAK-UHFFFAOYSA-N
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Description

“N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride” is a compound that contains a pyrazole nucleus. Pyrazole is a heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Pyrazole derivatives bearing a free amino group at the 3, 4, or 5 position (namely, 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles, respectively) are advantageous frameworks able to provide useful ligands for receptors or enzymes .


Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms . The specific molecular structure of “N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride” was not found in the retrieved papers.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride derivatives, like pyrazole-acetamide, have been utilized in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes show significant antioxidant activity, as demonstrated in vitro by various assays such as 1,1‑diphenyl‑2‑picrylhydrazyl (DPPH), 2,2'‑azino‑bis(3‑ethylbenzothiazoline‑6‑sulphonic acid (ABTS), and ferric reducing antioxidant power (FRAP) (Chkirate et al., 2019).

Herbicide Efficacy and Environmental Impact

Compounds related to N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride, such as chloroacetamides, are used as selective pre-emergent or early post-emergent herbicides. They are effective in controlling annual grasses and broad-leaved weeds in various crops like cotton, maize, and soybeans. However, their environmental impact and metabolism in human and rat liver microsomes have been a subject of study, with implications for their safety and ecological effects (Weisshaar & Böger, 1989).

Anticancer Properties

Research indicates that derivatives of N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride, especially those containing pyrazoline-bearing hybrid molecules, show potential in anticancer applications. This includes the design of drug-like small molecules with anticancer properties, as demonstrated in various in vitro studies (Yushyn et al., 2022).

Synthesis and Pharmaceutical Potential

The pharmaceutical potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds similar to N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride, has been explored. These compounds have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, suggesting a wide range of possible therapeutic applications (Faheem, 2018).

Antipsychotic Potential

Certain derivatives of N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have been evaluated for their antipsychotic potential. These compounds have shown promising results in behavioral animal tests and have been explored for their structure-activity relationships (SAR) and binding affinities to various receptors (Wise et al., 1987).

properties

IUPAC Name

N-[2-(5-aminopyrazol-1-yl)ethyl]-2-methoxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2.ClH/c1-14-6-8(13)10-4-5-12-7(9)2-3-11-12;/h2-3H,4-6,9H2,1H3,(H,10,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMIMCTXUSZIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCN1C(=CC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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